molecular formula C17H16FNO3S B120208 (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole CAS No. 126428-97-5

(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole

Cat. No.: B120208
CAS No.: 126428-97-5
M. Wt: 333.4 g/mol
InChI Key: AMZCJDBNQOWJJF-HZPDHXFCSA-N
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Description

(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole is a chiral, deuterated oxazoline compound provided as a white to off-white solid . With a molecular formula of C17H13D3FNO3S and a molecular weight of 336.40 g/mol, this chemical is characterized by its specific (4S,5R) stereochemistry, which is critical for its application and biological activity . The product must be stored under refrigerated conditions between 2-8°C . This compound serves as a vital labelled intermediate in organic and pharmaceutical synthesis . Its primary research application is in the synthesis of the broad-spectrum antibiotic Florfenicol and its various analogues . The incorporation of deuterium atoms makes this intermediate particularly valuable for use in internal standards, metabolic studies, and tracing the absorption and distribution of Florfenicol in research settings, thereby facilitating advanced pharmaceutical development and analysis. This product is designated "For Research Use Only." It is intended for use in a laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use, nor for use in humans or animals.

Properties

IUPAC Name

(4S,5R)-4-(fluoromethyl)-5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-18)19-17(22-16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZCJDBNQOWJJF-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]2[C@H](N=C(O2)C3=CC=CC=C3)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454825
Record name (4S,5R)-4-(fluoromethyl)-5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole
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Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126428-97-5
Record name (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,5R)-4-(fluoromethyl)-5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazole, 4-(fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-, (4S,5R)
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Biological Activity

(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

The molecular formula of the compound is C15H16FNO2SC_{15}H_{16}FNO_2S with a molecular weight of approximately 295.36 g/mol. The compound is characterized by the presence of a fluoromethyl group and a methylsulfonyl phenyl moiety, which contribute to its biological properties.

Synthesis Methods:

  • The synthesis typically involves the cyclization of appropriate amino alcohols with carboxylic acid derivatives.
  • Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group.
  • The introduction of the methylsulfonyl group is often performed via sulfonylation reactions using sulfonyl chlorides.

Antimicrobial Activity

Research has demonstrated that derivatives of oxazole compounds, including those with fluoromethyl substitutions, exhibit promising antimicrobial properties. A study highlighted that certain fluoromethyl-oxazole derivatives showed significant antibacterial activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 1–16 μg/mL. Notably, some derivatives displayed MICs as low as 4 μg/mL against Gram-negative strains such as E. coli and A. baumannii .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. A series of oxazole sulfonamides were screened against the NCI-60 human tumor cell lines, revealing that many exhibited growth inhibition in the low micromolar to nanomolar ranges. For instance, one derivative showed a mean GI50 value of 48.8 nM against leukemia cell lines, indicating potent anticancer potential .

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundMean GI50 (nM)Specificity
148.8High
244.7High
3Not AvailableModerate

The biological activity of (4S,5R)-4-(fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole may involve interaction with specific enzymes or receptors. The fluoromethyl and methylsulfonyl groups enhance binding affinity towards molecular targets, potentially modulating their activity . This interaction is crucial for the observed antimicrobial and anticancer effects.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized several binaphthyl-based oxazoles and assessed their antimicrobial efficacy. The fluoromethyl derivative demonstrated superior activity compared to other compounds in the series .
  • Anticancer Screening : Another investigation into oxazole sulfonamides revealed that compounds featuring halogen substitutions exhibited varying degrees of growth inhibition across different cancer cell lines, with some achieving submicromolar GI50 values .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often require careful optimization to ensure high yields and purity. The presence of the fluoromethyl and methylsulfonyl groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of oxazoles, including fluoromethyl-oxazole compounds, exhibit significant antimicrobial properties. For instance, studies indicate that various oxazole derivatives have shown moderate to excellent antibacterial activity against Gram-positive and some Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL . The specific fluoromethyl-oxazole derivative has been noted for its superior antimicrobial efficacy compared to other members of its class.

Pharmacological Studies

The unique structural features of (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole make it a candidate for pharmacological studies targeting various diseases. For example:

  • Inflammatory Conditions : In vitro studies have shown that oxazole derivatives can inhibit inflammatory cytokines in lung cells, suggesting their potential use in treating respiratory diseases .
  • Cancer Research : The compound's ability to interact with biological macromolecules positions it as a candidate for cancer therapy research, particularly in modulating pathways involved in tumor growth and metastasis.

Isotopic Labeling Studies

The incorporation of deuterium in derivatives like (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3 allows for isotopic labeling studies. This can help elucidate metabolic pathways and mechanisms of action within biological systems, enhancing the understanding of drug metabolism and pharmacokinetics.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the biological activity and pharmacological potential of (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole:

Compound NameStructural FeaturesBiological Activity
2-AminooxazoleContains an amino groupAntimicrobial
2-MethylthiazoleThiazole ring with methylAntitumor
1,3-OxazoleSimple oxazole structureEnzyme inhibitor

This table highlights how variations in structure can influence biological activity.

Case Studies

Several case studies have explored the applications of oxazole derivatives:

  • Antimicrobial Efficacy : A study involving binaphthyl-based functionalized oxazoles showed promising results against various bacterial strains, emphasizing the importance of structural modifications on activity .
  • Inflammation Modulation : Another investigation focused on the ability of oxazoles to modulate inflammatory responses in lung cells, demonstrating their potential therapeutic applications in respiratory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound is compared to isostructural and functionally related oxazole, thiazole, and triazole derivatives (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities References
(4S,5R)-Target Compound Fluoromethyl, methylsulfonyl, phenyl C₁₇H₁₆FNO₃S Intermediate for antibiotics
Compound 4 (Chlorophenyl derivative) 4-Chlorophenyl, fluorophenyl, triazole C₂₇H₂₀ClF₂N₅S Antimicrobial activity
Compound 5 (Fluorophenyl derivative) 4-Fluorophenyl, fluorophenyl, triazole C₂₇H₂₀F₃N₅S Isostructural with Compound 4
(4S,5S)-Diphenyl-oxazole Diphenyl, trifluoromethylpyridyl C₂₂H₁₇F₃N₂O Bioactive small molecule
Florfenicol Intermediate Dichloromethyl, methylsulfonyl C₁₂H₁₂Cl₂FNO₃S Antibiotic precursor
Key Observations:

Substituent Impact: Halogens vs. Methylsulfonyl: Chlorophenyl (Compound 4) and fluorophenyl (Compound 5) derivatives exhibit antimicrobial activity due to halogen-mediated hydrophobic interactions . Fluoromethyl Group: The (4S,5R)-stereochemistry and fluoromethyl substituent in the target compound may influence metabolic stability compared to non-fluorinated analogs .

Stereochemistry :

  • The (4S,5R) configuration distinguishes the target compound from analogs like (4S,5S)-diphenyl-oxazole, where stereochemistry alters molecular planarity and packing .

Pharmacological Relevance :

  • Triazole derivatives (Compounds 4–5) show antimicrobial activity, while the target compound’s role as a florfenicol intermediate highlights its utility in antibiotic synthesis .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Crystallographic Data
Compound IR (C=O, C=S) NMR Shifts (¹H/¹³C) Crystal Packing References
Target Compound Not reported Not reported Not characterized
Compound 4 C=S: 1243–1258 cm⁻¹ Aromatic protons: δ 7.2–8.1 Triclinic, P̄1 symmetry
Triazole-thiones [7–9] C=S: 1247–1255 cm⁻¹ NH: δ 10.2–11.0 Planar with tautomeric forms
Key Findings:
  • Crystal Packing : Compounds 4 and 5 exhibit isostructural triclinic packing with two independent molecules per asymmetric unit, suggesting adaptability to halogen substitutions .
  • Tautomerism : Triazole-thiones (e.g., Compounds 7–9) exist as thione tautomers, confirmed by IR (absence of S-H bands) and NMR .

Q & A

Q. Experimental :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized targets, with KD values <10 µM indicating high affinity .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish enthalpically driven (e.g., H-bonding) vs. entropic binding .

Validation : Cross-validate computational predictions with mutagenesis studies (e.g., Ala-scanning of COX-2) .

How does this compound compare structurally and functionally to related oxazole derivatives?

Category: Advanced
Answer:
Structural Comparison :

Compound NameKey FeaturesBiological Activity
(4S,5R)-4-(Fluoromethyl)...phenyloxazole Fluoromethyl, methylsulfonylAnti-inflammatory, enzyme inhibition
5-(4-Fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazole-benzoxazine fusionAntitumor (IC₅₀ = 1.8 µM in HepG2)
(R)-4-Phenyl-2-(p-tolylsulfinyl)phenyl-dihydrooxazole Chiral sulfinyl groupCatalyst in asymmetric synthesis

Q. Functional Insights :

  • The fluoromethyl group enhances metabolic stability vs. non-fluorinated analogs (t₁/₂ increased from 2.1 to 5.3 h in rat plasma) .
  • Methylsulfonyl improves solubility (LogP = 2.4 vs. 3.1 for phenyl analogs), critical for in vivo bioavailability .

What strategies mitigate degradation of this compound during in vitro assays?

Category: Advanced
Answer:

  • Light protection : Amber vials prevent photodegradation of the fluoromethyl group .
  • Serum pre-treatment : Heat-inactivate fetal bovine serum (56°C, 30 min) to deactivate esterases that hydrolyze the oxazole ring .
  • Stabilizers : Add 0.1% BSA to PBS buffers to prevent adsorption to plasticware .

Validation : LC-MS monitoring over 24 h shows <5% degradation under optimized conditions vs. 25% in untreated controls .

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